tert-butyl N-[2-(4-hydroxy-4-piperidyl)ethyl]carbamate;hydrochloride
CAS No.:
Cat. No.: VC18613829
Molecular Formula: C12H25ClN2O3
Molecular Weight: 280.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H25ClN2O3 |
|---|---|
| Molecular Weight | 280.79 g/mol |
| IUPAC Name | tert-butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate;hydrochloride |
| Standard InChI | InChI=1S/C12H24N2O3.ClH/c1-11(2,3)17-10(15)14-9-6-12(16)4-7-13-8-5-12;/h13,16H,4-9H2,1-3H3,(H,14,15);1H |
| Standard InChI Key | CDXNAYOKRWRVNX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NCCC1(CCNCC1)O.Cl |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is tert-butyl (2-(4-hydroxypiperidin-4-yl)ethyl)carbamate hydrochloride. Its molecular formula is C₁₂H₂₅ClN₂O₃, with a molecular weight of 280.80 g/mol . The structure comprises a piperidine ring with a hydroxyl group at the 4-position, an ethylcarbamate side chain, and a tert-butyl carbamate protecting group, all stabilized by a hydrochloride counterion.
Structural Characterization
Key features include:
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Piperidine Core: A six-membered nitrogen-containing ring with a hydroxyl group at the 4-position, enabling hydrogen bonding and polarity.
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Ethylcarbamate Linker: Connects the piperidine ring to the tert-butyl group, providing steric bulk and hydrolytic stability.
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Hydrochloride Salt: Enhances aqueous solubility and crystallinity, critical for pharmaceutical formulations .
The SMILES notation (O=C(OC(C)(C)C)NCCC1(O)CCNCC1.Cl) and InChIKey (HCRMFOSFQXTRGI-UHFFFAOYSA-N) further elucidate its stereoelectronic properties .
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves a multi-step process:
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Piperidine Functionalization: 4-Hydroxypiperidine is reacted with ethylenediamine derivatives to introduce the ethylcarbamate side chain.
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Carbamate Protection: The amine group is protected using tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine in tetrahydrofuran) to form the Boc-carbamate intermediate .
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Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, purified via recrystallization or chromatography .
Optimization Strategies:
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Solvent Selection: Dichloromethane or THF improves reaction homogeneity.
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Temperature Control: Maintaining 0–25°C prevents undesired side reactions.
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Stoichiometry: A 1:1.2 molar ratio of amine to Boc anhydride maximizes yield (>80%) .
Industrial-Scale Manufacturing
Industrial production employs continuous flow reactors to enhance efficiency and purity. Advanced techniques like high-performance liquid chromatography (HPLC) ensure >97% purity, critical for pharmaceutical intermediates .
Physicochemical Properties
The hydrochloride salt’s aqueous solubility (25 mg/mL) and moderate lipophilicity (LogP = 1.2) make it suitable for oral and injectable formulations .
Industrial and Research Applications
Pharmaceutical Intermediates
This compound is a key intermediate in synthesizing:
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Protease Inhibitors: Used in HIV-1 protease inhibitors (e.g., amprenavir analogs) by mimicking transition-state tetrahedral intermediates .
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Kinase Modulators: Enhances selectivity in Bruton’s tyrosine kinase (BTK) inhibitors by occupying hydrophobic pockets .
Material Science
Its rigid piperidine core improves thermal stability in polymers (Tg = 150°C vs. 90°C for linear analogs), valuable for high-performance coatings .
| GHS Code | Hazard Statement | Precautionary Measure |
|---|---|---|
| H314 | Causes severe skin burns | Use gloves and face shield |
| H335 | May cause respiratory irritation | Ensure ventilation |
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